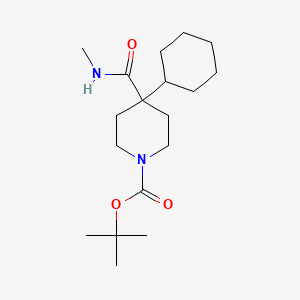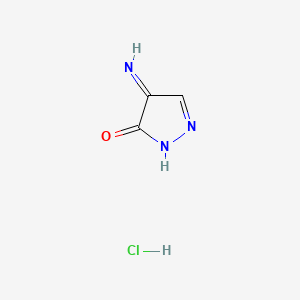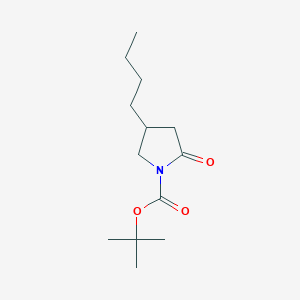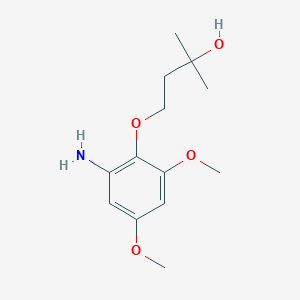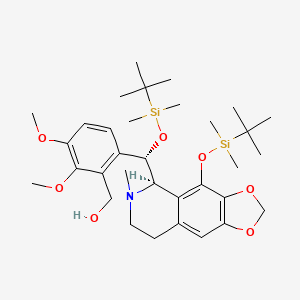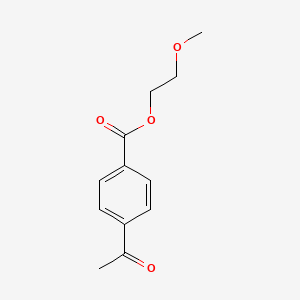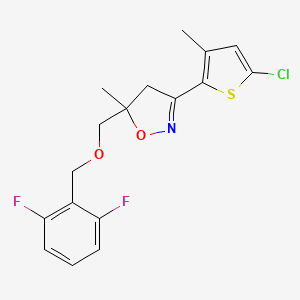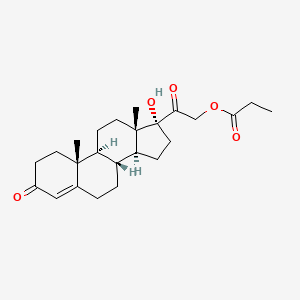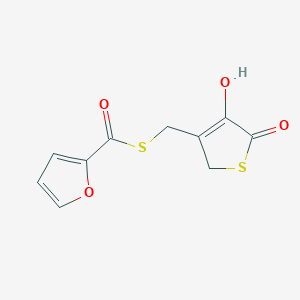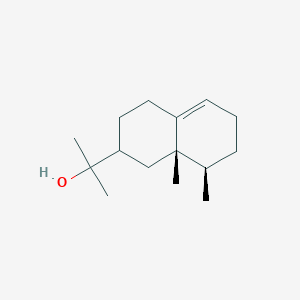![molecular formula C18H31GdN4O9 B13845274 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) is a complex compound that includes gadolinium, a rare earth metal. This compound is often used in various scientific and medical applications due to its unique properties, such as its ability to enhance magnetic resonance imaging (MRI) contrast.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) typically involves the coordination of gadolinium ions with a ligand that contains multiple carboxylate and hydroxyl groups. The reaction conditions often include a controlled pH environment and the use of solvents such as water or ethanol to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as ligand synthesis, gadolinium coordination, and purification through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Widely used as a contrast agent in MRI scans to enhance image clarity.
Industry: Utilized in the development of advanced materials with specific magnetic properties.
Mechanism of Action
The mechanism of action of this compound primarily involves its interaction with magnetic fields. In MRI applications, the gadolinium ion enhances the relaxation times of nearby hydrogen atoms, resulting in clearer and more detailed images. The molecular targets include water molecules in the body, and the pathways involve the coordination of gadolinium with these molecules to alter their magnetic properties.
Comparison with Similar Compounds
Similar Compounds
Gadolinium-DTPA: Another gadolinium-based contrast agent used in MRI.
Gadolinium-DOTA: Known for its high stability and safety profile in medical imaging.
Uniqueness
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) is unique due to its specific ligand structure, which provides enhanced coordination with gadolinium ions. This results in improved stability and efficacy in various applications compared to other gadolinium-based compounds.
Properties
Molecular Formula |
C18H31GdN4O9 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3 |
InChI Key |
ZPDFIIGFYAHNSK-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


